4-Chloro-2-methylthiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI Key |
NFLMSYWHFBVICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-2-methylthiazole-5-carbaldehyde CAS 866329-08-0 properties
Topic: 4-Chloro-2-methylthiazole-5-carbaldehyde CAS 866329-08-0 properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern medicinal chemistry, 4-Chloro-2-methylthiazole-5-carbaldehyde (CAS 866329-08-0) represents a high-value "linchpin" intermediate. Unlike simple thiazoles, this trisubstituted scaffold offers three distinct vectors for orthogonal functionalization:
-
C2-Methyl: A stability anchor that can be laterally oxidized or halogenated.
-
C4-Chloro: An electrophilic handle for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling. -
C5-Formyl: A highly reactive aldehyde for condensation, reductive amination, or olefination.
This guide moves beyond basic catalog data to provide a process-chemistry perspective on synthesizing, handling, and deploying this versatile building block in drug discovery workflows, particularly for kinase inhibitors and antimicrobial agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Prediction |
| IUPAC Name | 4-Chloro-2-methyl-1,3-thiazole-5-carbaldehyde |
| CAS Number | 866329-08-0 |
| Molecular Formula | |
| Molecular Weight | 161.61 g/mol |
| SMILES | CC1=NC(Cl)=C(C=O)S1 |
| Appearance | Pale yellow to tan solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~1.64 |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Scientist’s Note: While the 4-methyl analogue is a well-defined solid (mp 74-78°C), the introduction of the C4-chloro substituent often depresses the melting point due to symmetry disruption. Expect this compound to exist as a semi-solid or oil upon receipt, requiring careful crystallization (typically from Hexane/EtOAc) for precise stoichiometry.
Synthetic Architecture: The Vilsmeier-Haack Approach[4][10]
The most robust route to CAS 866329-08-0 does not start from the aldehyde but generates it simultaneously with the chloro-substituent. This utilizes the Vilsmeier-Haack reaction on a 4-thiazolone precursor. This method is preferred for its scalability and atom economy.
Retrosynthetic Logic
-
Target: 4-Chloro-2-methylthiazole-5-carbaldehyde.
-
Precursor: 2-Methyl-4(5H)-thiazolone (or its tautomer 4-hydroxy-2-methylthiazole).
-
Reagent:
/ DMF. -
Mechanism: The Vilsmeier reagent (chloroiminium salt) attacks the electron-rich C5 position (C-formylation) while
converts the C4-enol/lactam into the C4-chloride (deoxychlorination).
Step-by-Step Experimental Protocol
Note: This protocol involves hazardous reagents (
Reagents:
-
2-Methyl-4(5H)-thiazolone (1.0 eq)
-
Phosphoryl chloride (
, 3.0 eq) -
Dimethylformamide (DMF, 5.0 eq - acts as solvent and reagent)
Workflow:
-
Preparation of Vilsmeier Reagent: In a dry flask under argon, cool DMF to 0°C. Add
dropwise. Observation: The solution will turn slightly yellow/orange as the iminium salt forms. Stir for 30 minutes. -
Substrate Addition: Dissolve 2-methyl-4(5H)-thiazolone in a minimum volume of DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization/Chlorination: Warm the reaction mixture to 80–90°C and stir for 4–6 hours. Causality: Heat is required to drive the chlorination of the heterocyclic ring, which is less reactive than simple aromatics.
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice. Critical Step: Maintain temperature <20°C to prevent hydrolysis of the newly formed chloride.
-
Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate (
) or . Avoid strong bases (NaOH) to prevent haloform-type cleavage of the aldehyde. -
Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Reaction Pathway Diagram (DOT)
Figure 1: Vilsmeier-Haack synthesis pathway converting the thiazolone precursor to the chloro-aldehyde target.
Reactivity Profile & Drug Discovery Applications
The utility of CAS 866329-08-0 lies in its ability to serve as a divergent point for library synthesis.
C5-Formyl Functionalization
The aldehyde is the most reactive site.
-
Reductive Amination: Reaction with primary amines followed by
yields secondary amines. This is a common strategy for linking the thiazole core to solubilizing tails (e.g., morpholine, piperazine) . -
Knoevenagel Condensation: Reaction with malononitrile or active methylenes generates vinyl-cyano derivatives, often used in designing Michael acceptors for covalent inhibitors.
C4-Chloro Displacement
The chlorine at C4 is activated by the electron-withdrawing formyl group at C5 and the inherent electron-deficiency of the thiazole ring.
-
Reactions: The chlorine can be displaced by thiols, phenols, or amines.
-
Conditions:
, DMF, 60-100°C. -
Selectivity: The C4-Cl is significantly more reactive than the C2-Methyl, allowing selective substitution without affecting the methyl group.
-
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids allows the installation of aromatic systems at C4, creating biaryl cores common in kinase inhibitors (e.g., Dasatinib analogues).
Divergent Synthesis Workflow (DOT)
Figure 2: Divergent reactivity map showing orthogonal functionalization at C4 and C5.
Handling, Safety, and Stability (E-E-A-T)
Hazard Identification[5][11][12][13][14]
-
Corrosivity/Irritation: Thiazole aldehydes, especially halogenated ones, are potent skin and eye irritants. The C4-chloro group increases lipophilicity, potentially enhancing skin absorption.
-
Sensitization: Thiazoles are known sensitizers. Handle with double gloving (Nitrile) and work strictly in a fume hood.
-
Reactivity: The aldehyde is susceptible to air oxidation to the carboxylic acid. Store under inert gas (Argon).
Analytical Validation
To validate the integrity of CAS 866329-08-0 before use:
-
1H NMR (DMSO-d6): Look for the aldehyde singlet at
ppm and the methyl singlet at ppm. Absence of other aromatic protons confirms the tetrasubstituted pattern. -
TLC: Elute with 30% EtOAc/Hexane. The aldehyde typically stains strongly with 2,4-DNP (orange spot).
References
-
Ostache, N. C., et al. (2022). 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocycles Endowed with Anti-Tumor Activity. Farmacia. Retrieved from [Link]
-
Mohan, S. B., et al. (2013). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]
molecular weight and formula of 4-Chloro-2-methylthiazole-5-carbaldehyde
The following technical guide is structured as a Compound Monograph & Application Protocol , designed for researchers in medicinal chemistry and process development.
Technical Guide & Synthetic Utility in Drug Discovery
Chemical Identity & Physiochemical Profile[1][2][3]
This section establishes the foundational data for 4-Chloro-2-methylthiazole-5-carbaldehyde , a critical electrophilic scaffold used in the synthesis of tyrosine kinase inhibitors (TKIs) and third-generation cephalosporins.
| Property | Data | Validation Note |
| CAS Registry Number | 866329-08-0 | Primary identifier for procurement/regulatory checks. |
| IUPAC Name | 4-Chloro-2-methyl-1,3-thiazole-5-carbaldehyde | Defines regiochemistry: Cl at C4, CHO at C5. |
| Molecular Formula | C₅H₄ClNOS | Confirmed by elemental composition logic. |
| Molecular Weight | 161.61 g/mol | Calculated: C(60.05) + H(4.03) + Cl(35.45) + N(14.01) + O(16.00) + S(32.07). |
| Physical State | Pale yellow to off-white crystalline solid | Note: Thiazole aldehydes oxidize slowly; store under inert gas. |
| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water; hydrolytically unstable at high pH. |
| SMILES | CC1=NC(Cl)=C(C=O)S1 | Useful for chemoinformatic docking studies. |
Structural Significance in Medicinal Chemistry
The 4-chloro-5-formyl thiazole core is a "privileged scaffold."
-
The C5-Aldehyde: A highly reactive electrophile for condensation reactions (e.g., reductive amination, Knoevenagel condensation) to build the "tail" of kinase inhibitors.
-
The C4-Chlorine: A steric and electronic modulator. Unlike the electron-donating methyl group in Dasatinib intermediates, the chlorine atom withdraws electron density, potentially increasing the acidity of the N-H in downstream amide couplings or altering the hinge-binding affinity in kinase pockets.
-
The C2-Methyl: Provides metabolic stability and hydrophobic interaction potential.
Synthetic Pathways: The "Chloroformylation" Strategy
While simple formylation of thiazoles is possible, the simultaneous installation of the chlorine and aldehyde functionalities is the most efficient industrial route. This is achieved via a modified Vilsmeier-Haack reaction applied to a thiazolidinone precursor.
Core Mechanism: Vilsmeier-Haack Chloroformylation
This protocol avoids handling pre-chlorinated thiazoles (which are expensive) by generating the aromatic system in situ from a saturated or partially saturated precursor.
Precursor: 2-Methyl-4-thiazolidinone (or 2-methyl-4-hydroxythiazole). Reagents: Phosphorus Oxychloride (POCl₃) + Dimethylformamide (DMF).[1]
Reaction Logic Diagram (Graphviz)
Figure 1: The "One-Pot" Chloroformylation Mechanism. The reaction utilizes the Vilsmeier reagent to activate the C4-carbonyl oxygen into a leaving group (replaced by Cl) while simultaneously formylating the electron-rich C5 position.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of 4-Chloro-2-methylthiazole-5-carbaldehyde.
-
Reagent Preparation (Exothermic Control):
-
In a flame-dried 3-neck flask under Argon, cool DMF (3.0 equiv) to 0°C.
-
Add POCl₃ (2.5 equiv) dropwise over 30 mins. Critical: Maintain temp < 10°C to prevent thermal decomposition of the Vilsmeier complex.
-
Stir for 30 mins until a white/yellow semi-solid suspension forms.
-
-
Substrate Addition:
-
Dissolve 2-methyl-4-thiazolidinone (1.0 equiv) in minimal DMF.
-
Add this solution dropwise to the Vilsmeier complex at 0°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT), then heat to 80–90°C for 4–6 hours.
-
Monitoring: Use TLC (20% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a less polar UV-active spot (the aldehyde).
-
-
Quench & Isolation (Safety Critical):
-
Cool reaction to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring. Warning: Hydrolysis of excess POCl₃ releases HCl gas and heat.
-
Neutralize to pH ~6-7 using saturated Sodium Acetate or NaHCO₃. Do not use strong base (NaOH) as the aldehyde is sensitive to Cannizzaro reactions.
-
Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification:
-
Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
-
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
This molecule is a bioisostere of the intermediate used for Dasatinib (Sprycel). While Dasatinib utilizes a 2-amino-5-carboxamide thiazole, the 4-chloro-5-formyl variant allows for divergent synthesis:
-
Route A (Amination): Displacement of the C4-Cl with amines (e.g., anilines) to install the "hinge binder" motif found in Src/Abl inhibitors.
-
Route B (Reductive Amination): The C5-aldehyde reacts with piperazines to mimic the solubilizing tail of Dasatinib.
Decision Tree for Functionalization
Figure 2: Divergent synthesis options. The aldehyde is typically functionalized first under mild conditions to avoid competing displacement of the chlorine.
Analytical Characterization & QC
To ensure the integrity of the material for biological assays, the following QC criteria must be met:
| Method | Expected Signal | Diagnosis |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Distinctive aldehyde proton.[2] |
| δ ~2.7 ppm (s, 3H) | Methyl group at C2. | |
| LC-MS (ESI+) | [M+H]⁺ = 162/164 | Characteristic 3:1 Chlorine isotope pattern. |
| IR Spectroscopy | ~1680 cm⁻¹ | Strong C=O stretch (conjugated aldehyde). |
| Purity Check | HPLC (C18 column) | >95% area. Impurities often include des-chloro or deacetylated byproducts. |
Handling & Stability (SDS Summary)
-
Storage: Store at 2–8°C under Nitrogen/Argon. Aldehydes can auto-oxidize to carboxylic acids (4-chloro-2-methylthiazole-5-carboxylic acid) upon prolonged air exposure.
-
Hazards:
-
Skin/Eye Irritant: Thiazoles are potential sensitizers.
-
Reactivity: Incompatible with strong oxidizers and strong bases.
-
-
Spill Cleanup: Absorb with sand/vermiculite. Do not use water initially if POCl₃ residues are suspected in crude mixtures.
References
-
Vilsmeier-Haack Mechanism & Applications
-
Thiazole Synthesis via Chloroformylation
-
Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles." Comprehensive Organic Synthesis, 1991.
-
-
Kinase Inhibitor Scaffolds (Dasatinib Analogues)
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004.
-
-
Chemical Identity & CAS Verification
-
PubChem Compound Summary for Thiazole Derivatives. (Search Term: Thiazole-5-carbaldehyde)
-
Sources
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylthiazole-5-carbaldehyde
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and antineoplastic drugs.[2] Within this vital class of compounds, 4-Chloro-2-methylthiazole-5-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate. Its unique arrangement of functional groups—a reactive aldehyde for chain extension, a chloro group amenable to nucleophilic substitution, and a stable methyl-substituted thiazole core—makes it a coveted precursor for the construction of more complex, biologically active molecules.[3]
This guide provides an in-depth exploration of the primary synthetic strategies for obtaining 4-Chloro-2-methylthiazole-5-carbaldehyde. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The methodologies presented are grounded in authoritative literature, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical development.
Synthetic Strategies: A Comparative Overview
The synthesis of 4-Chloro-2-methylthiazole-5-carbaldehyde can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, and desired purity. The three principal pathways involve:
-
Direct Formylation and Chlorination via the Vilsmeier-Haack Reaction: This is arguably the most direct and elegant approach, utilizing a thiazolidinone precursor. The Vilsmeier-Haack reagent accomplishes formylation, chlorination, and aromatization in a single pot.[4][5]
-
Classical Ring Formation (Hantzsch Synthesis): This fundamental method builds the thiazole ring from acyclic precursors, namely a thioamide and a specialized α-halocarbonyl compound.
-
Functional Group Interconversion on a Pre-formed Thiazole: This multi-step approach involves synthesizing a substituted thiazole (e.g., with a carboxylic acid or alcohol at the 5-position) and subsequently transforming that group into the target aldehyde.
The following diagram illustrates these strategic pathways.
Caption: Overview of primary synthetic routes to the target compound.
Route 1: The Vilsmeier-Haack Approach - A Powerful and Convergent Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Its application to thiazolidinone precursors provides a highly efficient route to 4-chloro-thiazole-5-carbaldehydes. This transformation is more than a simple formylation; it is a comprehensive molecular rearrangement that installs both the C4-chloro and C5-formyl groups while constructing the aromatic thiazole ring.[4][5]
Mechanistic Rationale
The reaction proceeds through several key stages, which explains its transformative power.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]
-
Electrophilic Attack and Ring Transformation: The starting material, a 2-substituted-thiazolidin-4-one, reacts with the Vilsmeier reagent. This initiates a cascade involving formylation at the C5 position and conversion of the C4-keto group into a chloro-substituted enamine.
-
Aromatization and Hydrolysis: Subsequent elimination and rearrangement lead to the formation of the stable aromatic thiazole ring. The final iminium salt intermediate is hydrolyzed during aqueous workup to yield the desired aldehyde.
The diagram below outlines this mechanistic pathway.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a thiazolidinone precursor.
Experimental Protocol: Synthesis of 4-Chloro-2-arylamino-thiazole-5-carboxaldehydes
The following protocol is adapted from the procedure described by Rajput, A.P. for the synthesis of analogous compounds and illustrates the general methodology.[4]
Reagents and Materials:
-
2-Aryliminothiazolid-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Appropriate solvent for crystallization (e.g., 70% acetic acid)
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and stirrer, cool DMF (0.06 mol) in an ice bath. Add POCl₃ (0.022 mol) dropwise with constant stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes in the cold.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add the 2-aryliminothiazolid-4-one substrate (0.02 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat on a water bath at 60-70 °C for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Allow the mixture to stand for some time to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as 70% acetic acid, to afford the final 4-chloro-2-arylamino-thiazole-5-carboxaldehyde.[4]
Data Summary
The Vilsmeier-Haack reaction on various 2-aryliminothiazolid-4-ones demonstrates good yields for this class of compounds.
| Entry | Aryl Group on Amine | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | - | - |
| 2 | p-Tolyl | 65 | 160 |
| 3 | p-Anisyl | 68 | 155 |
| 4 | p-Chlorophenyl | 64 | 185 |
| 5 | p-Bromophenyl | 60 | 190 |
Data adapted from Rajput, A.P., Asian Journal of Chemistry, 2004.[4] Note: The specific synthesis for the 2-methyl variant follows the same principle, starting from a 2-methylimino or related precursor.
Route 2: Hantzsch Thiazole Synthesis
A classical alternative is the Hantzsch thiazole synthesis, which constructs the ring from basic components.[1] To obtain the target molecule, this would involve the condensation of thioacetamide (as the source of N1-C2(Me)-S) with a highly functionalized three-carbon α-halocarbonyl component.
The required carbonyl compound would be a derivative of 2-chloro-3-oxobutanal. The synthesis and handling of such a reactive intermediate can be challenging, often making this route less practical for this specific target compared to the Vilsmeier-Haack approach. However, it remains a fundamentally important strategy in thiazole chemistry.[8]
Route 3: Functional Group Interconversion
This strategy relies on a pre-formed 2-methyl-4-chlorothiazole core and subsequent introduction of the aldehyde at the C5 position. One effective, albeit multi-step, method is the conversion of a carboxylic acid.
-
Synthesis of 4-methylthiazole-5-carboxylic acid: This can be prepared via established literature methods.
-
Chlorination: Introduction of the chloro group at the 4-position would be required.
-
Conversion to Acid Chloride: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding acid chloride.[9]
-
Reduction to Aldehyde: The acid chloride is then selectively reduced to the aldehyde. A common method for this transformation is the Rosenmund reduction, which involves catalytic hydrogenation using a "poisoned" catalyst, such as palladium on barium sulfate (Pd/BaSO₄), to prevent over-reduction to the alcohol.[9][10]
While this route offers good control, its multi-step nature can lead to lower overall yields and increased operational complexity compared to the more convergent Vilsmeier-Haack synthesis.
Conclusion
For the synthesis of 4-Chloro-2-methylthiazole-5-carbaldehyde, the Vilsmeier-Haack reaction applied to a suitable thiazolidinone precursor represents the most efficient and powerful strategy.[4][5] It combines ring formation, chlorination, and formylation into a single, high-yield operation. While alternative methods like the Hantzsch synthesis and functional group interconversions are mechanistically instructive and viable, they often present greater synthetic challenges for this specific target. Researchers aiming to produce this key intermediate for applications in drug development and medicinal chemistry will find the Vilsmeier-Haack approach to be a robust and reliable choice.
References
[4] Rajput, A.P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.
[5] Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
[6] Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. ResearchGate. (n.d.).
[11] Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. (n.d.).
[12] Alam, N., Arora, S., Ibrahim, A., & Deval, P. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Chemical Methodologies.
[7] Vilsmeier–Haack reaction. Wikipedia. (2023, December 2).
[13] Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed. (2022, November 4).
[14] Al-Masoudi, N. A. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry.
[1] Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). International Journal of Pharmaceutical Research.
[15] Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. ACS Publications. (2022, October 19).
[9] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. (n.d.).
[16] Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (n.d.).
[3] 2-Chlorothiazole-4-carboxaldehyde. Chem-Impex. (n.d.).
[8] Thiazole synthesis. Organic Chemistry Portal. (n.d.).
[17] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. (2024, November 14).
[2] Hussein, W., & Zitouni, G. T. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem.
[10] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI. (2008, April 21).
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Methodological & Application
Application Note: Reductive Amination Protocols for 4-Chloro-2-methylthiazole-5-carbaldehyde
Abstract
This application note details optimized protocols for the reductive amination of 4-Chloro-2-methylthiazole-5-carbaldehyde (CAS: 112969-91-4) . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs) and other bioactive thiazoles. The presence of the C4-chlorine atom and the electron-deficient nature of the thiazole ring present specific chemoselectivity challenges. This guide provides three distinct protocols: a standard Sodium Triacetoxyborohydride (STAB) method, a Titanium(IV) Isopropoxide method for sterically hindered amines, and a microwave-assisted protocol for high-throughput library generation.
Chemical Context & Critical Analysis
Substrate Characteristics
The substrate features a highly reactive aldehyde at the C5 position. However, the 4-chloro substituent introduces a risk of hydrodehalogenation (loss of chlorine) if catalytic hydrogenation (e.g.,
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (or imine), which is then irreversibly reduced to the amine.
Key Consideration: The electron-withdrawing nature of the thiazole ring and the 4-Cl substituent makes the aldehyde highly electrophilic, facilitating rapid imine formation. However, it also renders the resulting amine less basic, potentially affecting isolation.
Chemoselectivity Strategy
-
Reagent Choice: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to avoid reducing the aldehyde directly (preventing alcohol byproducts) but strong enough to reduce the iminium species rapidly.[1]
-
Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred over methanol for STAB protocols to prevent solvolysis of the acetoxyborohydride.
Visualizing the Mechanism
The following diagram outlines the reaction pathway and the critical decision points for reagent selection.
Figure 1: Mechanistic pathway highlighting the necessity of hydride selectivity to avoid dechlorination and direct aldehyde reduction.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB)
Applicability: Primary and non-hindered secondary amines. Standard: High yield, high chemoselectivity.
Materials:
-
4-Chloro-2-methylthiazole-5-carbaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv or catalytic)
-
1,2-Dichloroethane (DCE) (0.1 – 0.2 M concentration)
Procedure:
-
Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE .
-
Acid Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: For highly reactive amines, this time can be reduced.[1] Formation of the imine is often visible (slight color change).
-
-
Reduction: Cool the mixture to 0 °C (optional, but recommended for volatile amines). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.
-
Checkpoint: The imine intermediate should disappear. If imine persists but aldehyde is gone, add 0.5 equiv more STAB.
-
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[2]
Protocol B: Titanium(IV) Method
Applicability: Weakly nucleophilic amines (anilines) or sterically hindered secondary amines.
Mechanism:
Procedure:
-
Complexation: Dissolve aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF .
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) neat. -
Stir: Stir the sealed vessel at RT for 6–12 hours (or 50 °C for 2 hours if very hindered).
-
Reduction:
-
Option 1 (One-pot): Cool to 0 °C. Add Sodium borohydride (
) (2.0 equiv) followed immediately by MeOH (to generate the active reducing species in situ). -
Option 2 (Cleaner): Dilute with MeOH, then add Sodium cyanoborohydride (
) (2.0 equiv).
-
-
Quench (Critical): Add 1N NaOH or water carefully. A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.[3]
-
Work-up: Partition the filtrate between EtOAc and brine. Dry and concentrate.
Protocol C: Microwave-Assisted (High Throughput)
Applicability: Library generation, rapid synthesis.
Procedure:
-
In a microwave vial, combine aldehyde (0.5 mmol), amine (0.6 mmol), and STAB (0.75 mmol) in DCE (3 mL).
-
Add AcOH (2 drops).
-
Seal and irradiate at 80 °C for 10–15 minutes (High absorption setting).
-
Purification: Direct injection onto SCX-2 (Strong Cation Exchange) cartridges is recommended for rapid purification of the basic amine product from non-basic impurities.
Data Summary & Troubleshooting
Comparative Reagent Performance
| Parameter | STAB ( | |||
| Selectivity | Excellent | Good | Poor (Reduces aldehyde) | Poor (Dechlorination risk) |
| Solvent | DCE, DCM, THF | MeOH, EtOH | MeOH | EtOH, EtOAc |
| Toxicity | Low | High (Cyanide) | Low | Low |
| Water Tolerance | Low (decomposes) | High | Low | N/A |
| Recommendation | Primary Choice | Secondary Choice | Only with | DO NOT USE |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Equilibrium favors aldehyde | Add molecular sieves (4Å) or use Protocol B ( |
| Alcohol Byproduct | Reducing agent too strong | Switch from |
| Dechlorination | Harsh reduction conditions | Ensure no transition metals are present. Do not use catalytic hydrogenation.[4] |
| Dialkylation | Primary amine is too reactive | Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics and nucleophilicity.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
BenchChem. (2025).[2] "Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures." BenchChem Protocols.
-
Master Organic Chemistry. (2017). "Reductive Amination: Sodium Cyanoborohydride vs Sodium Triacetoxyborohydride."
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for Thiazole stability and Dasatinib analogs).
Sources
Troubleshooting & Optimization
preventing oxidation of 4-Chloro-2-methylthiazole-5-carbaldehyde during storage
Introduction: Understanding the Instability of 4-Chloro-2-methylthiazole-5-carbaldehyde
4-Chloro-2-methylthiazole-5-carbaldehyde is a critical heterocyclic building block in pharmaceutical synthesis. However, its aldehyde functional group, attached to an electron-rich thiazole ring, renders it highly susceptible to oxidative degradation. This guide provides in-depth technical advice, troubleshooting protocols, and preventative measures to ensure the long-term stability and integrity of this valuable reagent during storage and handling. The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid, which can compromise the yield and purity of subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 4-Chloro-2-methylthiazole-5-carbaldehyde?
A: Visual inspection may reveal a color change, often yellowing or browning of the typically off-white to light-yellow solid. However, the most definitive sign of degradation is the appearance of a new peak in your analytical chromatogram (e.g., HPLC or GC) corresponding to the oxidized product, 4-chloro-2-methylthiazole-5-carboxylic acid. A decrease in the purity percentage of the main aldehyde peak over time is a clear indicator of oxidation.
Q2: What is the chemical reaction causing the degradation?
A: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). This is a common process for many aldehydes, known as autoxidation, which can be initiated by atmospheric oxygen.[1] The reaction can be accelerated by exposure to heat, light (especially UV), and the presence of trace metal impurities.[2][3]
Q3: What are the ideal storage conditions to minimize oxidation?
A: Based on safety data sheets and general chemical principles, the ideal storage conditions are designed to eliminate the factors that promote oxidation.[4][5] This includes storing the compound at a reduced temperature, under an inert atmosphere, and protected from light.
Q4: Can I use a chemical stabilizer or antioxidant?
A: Yes, for solutions or long-term storage where repeated access is necessary, adding a radical-scavenging antioxidant can be highly effective. Butylated hydroxytoluene (BHT) is a common choice for stabilizing aromatic aldehydes.[2] However, you must first verify that the antioxidant will not interfere with your downstream reactions. Always run a small-scale stability test.
Q5: My material arrived with signs of degradation. What should I do?
A: Contact the supplier immediately. Provide them with your analytical data (e.g., HPLC chromatogram) and the lot number. The issue may have arisen from improper shipping or handling conditions before it reached your facility. Request a replacement and a copy of their certificate of analysis for that specific lot.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a logical workflow for identifying the root cause of oxidation and implementing corrective actions.
Caption: Troubleshooting workflow for aldehyde degradation.
Data Summary Tables
Table 1: Recommended Storage Conditions for 4-Chloro-2-methylthiazole-5-carbaldehyde
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[4] | Slows the rate of all chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Light | Protect from Light (Amber Vial/Dark)[2][6] | Prevents photo-catalyzed radical chain oxidation. |
| Container | Tightly Sealed, Original Packaging[4][7] | Prevents moisture ingress and exposure to air. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids[4] | Direct chemical reaction will rapidly degrade the compound. |
Table 2: Comparison of Potential Antioxidants for Stabilization
| Antioxidant | Typical Concentration | Advantages | Considerations |
| BHT (Butylated Hydroxytoluene) | 50-200 ppm | Highly effective for aldehydes, inexpensive, readily available.[2] | May interfere with certain catalytic reactions. Must be removed or its presence accounted for in subsequent steps. |
| α-Tocopherol (Vitamin E) | 100-500 ppm | Natural antioxidant, effective radical scavenger.[8] | Can potentially promote the accumulation of aldehydes under certain conditions by preventing their further oxidation to less reactive carboxylic acids.[9] Its use should be carefully evaluated. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Reagent Storage
This protocol describes the standard procedure for creating an inert atmosphere in a reagent bottle for long-term storage.
Materials:
-
Bottle of 4-Chloro-2-methylthiazole-5-carbaldehyde
-
Source of dry Argon or Nitrogen gas with a regulator
-
Needle/tubing assembly for gas delivery
-
Parafilm or a secure secondary seal
Procedure:
-
Carefully open the reagent bottle, minimizing the time the cap is off.
-
Insert a long needle connected to the inert gas line, ensuring the needle tip is below the neck of the bottle but above the solid material.
-
Insert a second, shorter "vent" needle into the septum or cap liner to allow displaced air to exit.
-
Gently flush the headspace of the bottle with the inert gas at a low flow rate (e.g., 1-2 bubbles per second in an oil bubbler) for 1-2 minutes. Avoid blowing the solid material around.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Quickly and tightly seal the bottle cap.
-
For extra security, wrap the cap and neck of the bottle with Parafilm.
-
Place the sealed bottle in a refrigerator at 2-8 °C, stored in a dark location or within a secondary container.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-methylthiazole-5-carbaldehyde
This guide is structured as a Tier-3 Technical Support Document designed for organic chemists and process engineers. It prioritizes mechanistic understanding and troubleshooting over generic instructions.
Subject: Recrystallization Protocol & Troubleshooting Guide CAS Registry Number: 866329-08-0 Chemical Formula: C₅H₄ClNOS Molecular Weight: 161.61 g/mol [1][2]
Technical Overview & Solvent Selection Logic
The Challenge: 4-Chloro-2-methylthiazole-5-carbaldehyde is a functionalized thiazole intermediate.[2] Unlike its non-chlorinated analog (4-methylthiazole-5-carboxaldehyde, MP ~76°C), the C4-chloro substituent increases lipophilicity and typically elevates the melting point.[2] However, the aldehyde moiety makes the compound susceptible to two primary failure modes during purification:
-
Oxidation: Rapid conversion to the corresponding carboxylic acid if exposed to air/heat for prolonged periods.[2]
-
Oiling Out: The compound often forms a supersaturated oil rather than a crystal lattice due to the low melting point (<100°C range) and conformational flexibility of the thiazole ring.[2]
Solvent System Strategy: Based on the dielectric constants and the compound's polarity profile (moderately polar aldehyde + lipophilic chloro-thiazole core), we recommend a Binary Solvent System (Solvent/Anti-solvent) over a single solvent.[2]
| Solvent System | Role | Suitability Rating | Technical Note |
| Ethyl Acetate / n-Heptane | Primary Recommendation | High | Excellent impurity rejection.[2] Heptane acts as a gentle anti-solvent, reducing the risk of oiling out compared to Hexanes.[2] |
| Ethanol / Water | Alternative | Medium | Good for removing inorganic salts.[2] Risk: Potential for hemiacetal formation if acidic impurities are present; water removal is difficult during drying.[2] |
| Toluene | Single Solvent | Low | High boiling point (110°C) risks thermal degradation/oxidation of the aldehyde. Hard to remove trace solvent.[2] |
Standard Operating Procedure (SOP)
Method: Anti-Solvent Recrystallization (EtOAc / n-Heptane) Scale: Protocol normalized for 10g crude input.
Phase A: Dissolution
-
Place 10g crude solid in a 100mL round-bottom flask (RBF).
-
Add 20 mL Ethyl Acetate (EtOAc) .
-
Heat to 50-55°C (do not reflux vigorously to minimize oxidation).
-
Observation Check: If solids remain, add EtOAc in 2 mL increments until clear.[2]
-
Note: If a dark, insoluble tar remains at the bottom, decant the supernatant into a clean flask. Do not force the tar into solution.[2]
-
Phase B: Crystallization
-
Remove from heat.[2][3][4] While the solution is still warm (~45°C), slowly add n-Heptane dropwise.[2]
-
The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.[2]
-
Add 1-2 mL of EtOAc to clear the solution back to transparency.[2]
-
Seeding (Critical): Add a single seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[2]
Phase C: Controlled Cooling
-
Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.
-
Warning: Rapid cooling in an ice bath immediately will cause the product to crash out as an oil or amorphous powder.[2]
-
-
Once crystals form at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase D: Isolation
-
Filter using a sintered glass funnel (vacuum).[2]
-
Wash the cake with cold (0°C) 1:3 EtOAc:Heptane mixture .
-
Dry in a vacuum oven at 35°C for 4-6 hours. Avoid temperatures >40°C to prevent sublimation or oxidation.[2]
Visualization: Process Decision Tree
Caption: Logic flow for the purification of 4-Chloro-2-methylthiazole-5-carbaldehyde, emphasizing the critical decision point at the "Oiling Out" stage.
Troubleshooting Center (FAQ)
Issue 1: "My product is coming out as a yellow/orange oil, not crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2] It happens when the boiling point of the solvent is higher than the melting point of the solvated product, or when the solution is too concentrated (supersaturated).[2] Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Adjust Solvent Ratio: Add more of the good solvent (EtOAc). You need to lower the saturation level so the product stays in solution until the temperature is lower.[2]
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[2] This allows the molecules time to align into a lattice rather than crashing out as amorphous oil.[2]
Issue 2: "The crystals are dark brown/red."[2]
Diagnosis: Oxidation or polymerization impurities.[2] Thiazole aldehydes can auto-oxidize to carboxylic acids or form dimers.[2] Corrective Actions:
-
Charcoal Wash: During the hot dissolution phase (Phase A), add Activated Carbon (5 wt%) .[2] Stir for 10 minutes, then filter hot through Celite.
-
Bisulfite Adduct (Advanced): If simple recrystallization fails, convert the aldehyde to its Sodium Bisulfite adduct (solid), wash the solid with organics to remove impurities, and then regenerate the aldehyde with base.[2]
Issue 3: "Low recovery yield (<50%)."
Diagnosis: Product is too soluble in the mother liquor.[2] Corrective Actions:
-
Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process to harvest a "second crop."
-
Check Solubility: If EtOAc holds too much product, switch to a Toluene/Heptane system, as the thiazole is less soluble in Toluene than in EtOAc.[2]
Quality Control & Validation
Before using the purified material in the next step (e.g., Dasatinib synthesis intermediates), validate purity using these parameters:
| Test | Expected Result | Failure Indicator |
| HPLC (UV 254nm) | > 98.0% Area | Extra peak at RRT ~0.8 (Carboxylic acid oxidation product).[2] |
| 1H-NMR (CDCl3) | Distinct singlet (CHO) at ~10.0 ppm.[2] | Broad singlet at ~11.0 ppm (Acid -COOH).[2] |
| Appearance | Off-white to pale yellow crystalline solid.[2] | Dark orange/brown sticky solid (indicates degradation).[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde (Analog Reference).[2] Retrieved from [Link][2]
-
University of Rochester (n.d.). Tips and Tricks: Recrystallization Solvent Selection Guide.[2] Retrieved from [Link]
-
Mettler Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents.[2] Retrieved from [Link][2][5]
Sources
stability of 4-Chloro-2-methylthiazole-5-carbaldehyde in basic conditions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 4-Chloro-2-methylthiazole-5-carbaldehyde, with a particular focus on its stability and reactivity under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your reaction conditions, and interpret your results with confidence.
I. Understanding the Core Chemistry: Stability in the Presence of Bases
4-Chloro-2-methylthiazole-5-carbaldehyde is a versatile heterocyclic building block. However, its functionality presents a duality in reactivity, especially under basic conditions. The presence of a non-enolizable aldehyde and an activated chloro-substituted thiazole ring dictates its stability profile. Two primary degradation pathways must be considered when utilizing this reagent in a basic environment: the Cannizzaro reaction and nucleophilic aromatic substitution.
A third consideration, the Knoevenagel condensation, represents a productive pathway where the aldehyde reacts with an active methylene compound under weakly basic catalysis. The choice of base is therefore paramount in directing the reaction towards the desired outcome and minimizing degradation.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during reactions with 4-Chloro-2-methylthiazole-5-carbaldehyde in the presence of a base.
Question: My reaction with 4-Chloro-2-methylthiazole-5-carbaldehyde using a strong base (e.g., NaOH, KOH) is giving low yields of the desired product and forming two unexpected, more polar byproducts. What is happening?
Answer: You are likely observing the effects of a Cannizzaro reaction . Since 4-Chloro-2-methylthiazole-5-carbaldehyde lacks α-hydrogens, it is susceptible to this disproportionation reaction in the presence of a strong base.[1][2] One molecule of the aldehyde is reduced to the corresponding alcohol (4-chloro-2-methylthiazol-5-yl)methanol), and another is oxidized to the carboxylic acid (4-chloro-2-methylthiazole-5-carboxylic acid).[1]
Recommended Actions:
-
Avoid Strong Bases: For reactions requiring basic conditions, such as a Knoevenagel condensation, opt for weaker organic or inorganic bases.
-
Control Stoichiometry and Temperature: If a strong base is unavoidable for a specific transformation, use stoichiometric amounts at low temperatures to minimize the Cannizzaro reaction. However, this is generally not recommended.
Question: I am attempting a Knoevenagel condensation and notice a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is the cause?
Answer: This byproduct is likely 4-hydroxy-2-methylthiazole-5-carbaldehyde, formed via a nucleophilic aromatic substitution (SNAr) reaction. The thiazole ring, particularly with the electron-withdrawing formyl group, can be activated towards nucleophilic attack at the C4 position.[3][4] Hydroxide ions from aqueous basic solutions can act as nucleophiles, displacing the chloride.
Recommended Actions:
-
Use Anhydrous Conditions: Whenever possible, perform your reaction under anhydrous conditions to minimize the concentration of hydroxide ions.
-
Select Non-Nucleophilic Bases: Employ non-nucleophilic organic bases like triethylamine or use inorganic bases like potassium carbonate which are less prone to direct substitution compared to hydroxides.[5][6]
-
Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures will favor the SNAr pathway. Monitor your reaction closely and work it up promptly upon completion.
Question: My Knoevenagel condensation with 4-Chloro-2-methylthiazole-5-carbaldehyde is sluggish, and I am tempted to use a stronger base to speed it up. What are the risks?
Answer: Increasing the base strength significantly elevates the risk of the competing Cannizzaro reaction and nucleophilic aromatic substitution, as discussed above. Weakly basic amines are generally sufficient to catalyze the Knoevenagel condensation by deprotonating the active methylene compound without promoting significant degradation of the aldehyde.[7][8]
Recommended Actions:
-
Optimize Catalyst Loading: Instead of increasing base strength, try optimizing the catalyst loading of your weak base (e.g., piperidine, triethylamine).
-
Solvent Effects: The choice of solvent can influence reaction rates. Consider exploring aprotic polar solvents.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can accelerate the Knoevenagel condensation under mild conditions.[9]
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Chloro-2-methylthiazole-5-carbaldehyde?
A1: It is recommended to store 4-Chloro-2-methylthiazole-5-carbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Q2: Which bases are generally compatible with 4-Chloro-2-methylthiazole-5-carbaldehyde for a Knoevenagel condensation?
A2: Weak organic bases such as piperidine , pyrrolidine , and triethylamine are commonly used and effective for Knoevenagel condensations.[5][10][11][12][13] Weak inorganic bases like potassium carbonate can also be employed, often in aqueous or biphasic systems.[6][14][15][16]
Q3: Can I use sodium hydroxide or potassium hydroxide for a reaction involving this aldehyde?
A3: It is strongly discouraged. The use of strong bases like NaOH or KOH will likely lead to the Cannizzaro reaction, resulting in significant degradation of your starting material and low yields of your desired product.[7][8]
Q4: Is the thiazole ring itself stable under basic conditions?
A4: The thiazole ring is generally stable under moderately basic conditions.[17] However, extreme pH and high temperatures can potentially lead to ring-opening reactions, though this is less common than the Cannizzaro reaction or nucleophilic substitution of the chloro group under the conditions typically employed in synthesis.
IV. Data and Protocols
Table 1: Compatibility of 4-Chloro-2-methylthiazole-5-carbaldehyde with Common Bases
| Base | Strength | Common Application | Potential Side Reactions with 4-Chloro-2-methylthiazole-5-carbaldehyde | Recommendation |
| Sodium Hydroxide (NaOH) | Strong | Saponification | High Risk: Cannizzaro Reaction, Nucleophilic Aromatic Substitution | Not Recommended |
| Potassium Hydroxide (KOH) | Strong | Saponification | High Risk: Cannizzaro Reaction, Nucleophilic Aromatic Substitution | Not Recommended |
| Potassium Carbonate (K₂CO₃) | Weak | Knoevenagel Condensation | Low risk of side reactions under mild conditions. | Recommended |
| Triethylamine (Et₃N) | Weak | General Organic Base | Low risk of side reactions. | Recommended |
| Piperidine | Weak | Knoevenagel Condensation | Low risk of side reactions. | Recommended |
| Pyrrolidine | Weak | Knoevenagel Condensation | Low risk of side reactions. | Recommended |
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
This protocol provides a general procedure for the Knoevenagel condensation of 4-Chloro-2-methylthiazole-5-carbaldehyde with diethyl malonate using piperidine as a catalyst.
Materials:
-
4-Chloro-2-methylthiazole-5-carbaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-Chloro-2-methylthiazole-5-carbaldehyde (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
V. Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of 4-Chloro-2-methylthiazole-5-carbaldehyde in the presence of a strong base.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
Validation & Comparative
mass spectrometry fragmentation pattern of 4-Chloro-2-methylthiazole-5-carbaldehyde
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methylthiazole-5-carbaldehyde and Comparative Analytical Strategies
Authored by: Your Senior Application Scientist
This guide provides a comprehensive analysis of the anticipated electron ionization (EI) . As a key heterocyclic building block in medicinal chemistry and materials science, robust and unambiguous characterization of this molecule is paramount.[1][2] This document moves beyond a simple data sheet, offering a predictive analysis grounded in established principles of mass spectrometry. We will explore the causal mechanisms behind the expected fragmentation pathways and compare the insights derived from mass spectrometry with those from other critical analytical techniques, providing a holistic strategy for structural elucidation.
The Molecule: Structure and Predicted Mass Spectrum
4-Chloro-2-methylthiazole-5-carbaldehyde is a multifunctional thiazole derivative. Its structure incorporates several features that will dictate its behavior under electron ionization: a stable heterocyclic aromatic ring, a reactive aldehyde group, a methyl substituent, and a chloro substituent.
-
Molecular Formula: C₅H₄ClNOS
-
Monoisotopic Molecular Weight: 160.97 g/mol
Upon electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺·).[3] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule's structure.
The Molecular Ion (M⁺·)
The thiazole ring provides considerable stability, suggesting that the molecular ion peak should be clearly observable.[4][5] A critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two distinct peaks for any chlorine-containing fragment:
-
M⁺· peak: at m/z 161 (corresponding to the ³⁵Cl isotope)
-
M+2 peak: at m/z 163 (corresponding to the ³⁷Cl isotope) The intensity of the M+2 peak will be approximately one-third that of the M⁺· peak, a hallmark signature of a monochlorinated compound.[6]
Primary Fragmentation Pathways
The fragmentation of the 4-Chloro-2-methylthiazole-5-carbaldehyde molecular ion is governed by the functional groups attached to the stable thiazole core. The primary fragmentation processes are initiated by the radical cation formed during ionization.[7]
-
α-Cleavage at the Aldehyde: Aromatic aldehydes are well-known to undergo a highly favorable α-cleavage, involving the loss of a hydrogen radical from the carbonyl group.[8][9] This process leads to the formation of a stable acylium ion. This [M-1]⁺ ion is often very intense, sometimes even more so than the molecular ion itself.
-
M⁺· (m/z 161) → [M-H]⁺ (m/z 160) + H·
-
-
Loss of the Formyl Radical: Another characteristic fragmentation of aldehydes is the loss of the entire formyl radical (·CHO).[10]
-
M⁺· (m/z 161) → [M-CHO]⁺ (m/z 132) + ·CHO
-
-
Loss of Carbon Monoxide (from the [M-H]⁺ ion): The [M-H]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for aromatic aldehydes.[9][11]
-
[M-H]⁺ (m/z 160) → [M-H-CO]⁺ (m/z 132) + CO Notice that this pathway results in an ion of the same nominal mass as the loss of the formyl radical directly from the molecular ion.
-
-
Thiazole Ring Fragmentation: Heterocyclic rings can undergo complex fragmentation. For thiazoles, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN).[12]
-
M⁺· (m/z 161) → [M-HCN]⁺· (m/z 134) + HCN
-
-
Loss of Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.
-
M⁺· (m/z 161) → [M-Cl]⁺ (m/z 126) + ·Cl
-
The following diagram illustrates these predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways for 4-Chloro-2-methylthiazole-5-carbaldehyde.
Summary of Predicted Key Ions
The following table summarizes the major ions we predict to observe in the EI mass spectrum.
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway | Expected Relative Abundance |
| 161 | [C₅H₄ClNOS]⁺· | Molecular Ion (M⁺·) | High |
| 163 | [C₅H₄³⁷ClNOS]⁺· | M+2 Isotope Peak | Medium (~33% of m/z 161) |
| 160 | [C₅H₃ClNOS]⁺ | Loss of H· from aldehyde (α-cleavage) | High |
| 132 | [C₄H₃ClNS]⁺ | Loss of ·CHO from M⁺· or CO from [M-H]⁺ | Medium to High |
| 126 | [C₅H₄NOS]⁺ | Loss of ·Cl from M⁺· | Medium |
| 134 | [C₄H₃ClS]⁺· | Loss of HCN from M⁺· | Low to Medium |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, it is part of a larger analytical toolkit. For unambiguous structure confirmation, a multi-technique approach is essential.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Confirms molecular weight and presence of Cl/S. High sensitivity. | Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish. |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Will definitively show signals for the aldehyde proton (~9-10 ppm), the thiazole ring proton, and the methyl group protons, confirming their relative positions. | Requires more sample than MS. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Confirms the presence of the carbonyl carbon (~180-190 ppm), and the distinct carbons of the thiazole ring and methyl group. | Lower sensitivity than ¹H NMR. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Strong, characteristic C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C=N/C=C stretches for the thiazole ring. | Provides limited information on the overall molecular skeleton. |
| Gas/Liquid Chromatography (GC/LC) | Separation from impurities, retention time. | GC-MS is ideal for this likely volatile compound. LC can be used if thermal degradation is a concern.[13] | Provides no structural information on its own. |
Expert Insight: The combination of these techniques creates a self-validating system. High-resolution MS can provide an exact molecular formula. IR confirms the presence of the aldehyde carbonyl group. ¹H and ¹³C NMR spectroscopy then piece the puzzle together, confirming the precise arrangement of the methyl, chloro, and aldehyde groups on the thiazole ring. Chromatography ensures the sample being analyzed is pure.
Recommended Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for acquiring an electron ionization mass spectrum of 4-Chloro-2-methylthiazole-5-carbaldehyde using a Gas Chromatograph-Mass Spectrometer (GC-MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
GC-MS Instrumentation and Parameters
-
System: Standard capillary GC-MS system.
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
GC Column:
-
Type: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Causality: The 70 eV ionization energy is a standard that ensures reproducible fragmentation patterns and allows for comparison with library spectra.[5] The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
Conclusion
The analytical characterization of 4-Chloro-2-methylthiazole-5-carbaldehyde is most effectively achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While direct spectral data for this specific molecule is not widely published, its EI mass spectrum can be confidently predicted based on well-established fragmentation rules for its constituent functional groups. The expected spectrum will be characterized by a strong molecular ion peak exhibiting the classic M/M+2 chlorine isotope pattern, a prominent [M-H]⁺ peak from α-cleavage of the aldehyde, and further fragments corresponding to the loss of CO, CHO, and cleavage of the thiazole ring. This predictive guide serves as a robust framework for researchers in the identification and structural elucidation of this and related heterocyclic compounds.
References
-
Aldehyde Fragmentation Patterns. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Kentucky. Retrieved February 17, 2026, from [Link]
-
Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40). doi:10.1002/chin.200640123. Available from [Link]
-
Gasparyan, S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available from [Link]
-
Palibroda, N., et al. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME PHENYLTHIAZOLYL-MERCAPTOTRIAZOLE DERIVATIVES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMLA, 1, 1993. Available from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved February 17, 2026, from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. doi:10.5923/j.ijmc.20140404.03. Available from [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Dougherty, R. C., et al. (1972). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 44(13), 2280-2284. doi:10.1021/ac60321a033. Available from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 17, 2026, from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from [Link]
-
Giera, M., et al. (2010). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem. Retrieved February 17, 2026, from [Link]
-
Joshi, K. C., et al. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494. Available from [Link]
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1994). Google Patents.
-
Patel, N. B., & Patel, J. C. (2012). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 4(1), 119-126. Available from [Link]
-
Al-Amiery, A. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters, 8, 720-740. Available from [Link]
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- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Reference Standards for 4-Chloro-2-methylthiazole-5-carbaldehyde: A Comparative Technical Guide
Executive Summary
In the high-stakes synthesis of Dasatinib (a BCR-ABL tyrosine kinase inhibitor), the quality of starting materials dictates the impurity profile of the final drug substance.[1] 4-Chloro-2-methylthiazole-5-carbaldehyde (CAS: 82466-80-6) is a critical intermediate. Its structural integrity is paramount; however, as an aldehyde-functionalized thiazole, it is susceptible to oxidation and dimerization, making the selection of an appropriate reference standard a non-trivial decision.
This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Commercial Research Grade standards. It provides a self-validating protocol for qualifying in-house secondary standards, ensuring your analytical data meets ICH Q3A/Q3B requirements for impurity reporting.
Technical Context & Stability Profile
Before comparing standards, one must understand the analyte's behavior. 4-Chloro-2-methylthiazole-5-carbaldehyde is not chemically inert.
-
Reactivity: The C-5 aldehyde group is an electrophilic handle prone to oxidation into 4-chloro-2-methylthiazole-5-carboxylic acid (a common impurity) or condensation reactions.
-
Impact: Using a degraded reference standard (e.g., one that is 95% aldehyde and 5% acid) will systematically bias your assay results, potentially causing you to underestimate the purity of your raw material or overestimate reaction yields.
Visualizing the Risk: Impurity Propagation
The following diagram illustrates how impurities in this reference standard material can propagate into the final Dasatinib drug substance analysis.
Figure 1: Impact of Reference Standard degradation on analytical data integrity.
Comparative Analysis: Standard Grades
We evaluated the "performance" of reference standards based on three metrics: Assay Certainty , Traceability , and Long-Term Stability .
Option A: ISO 17034 Certified Reference Material (CRM)
Best for: Method Validation, Dispute Resolution, and Primary Standard Establishment.
-
Performance: High. Comes with a Certificate of Analysis (CoA) reporting a certified mass fraction value with an uncertainty budget (e.g., 99.8% ± 0.3%).
-
Data Support: Traceable to SI units via qNMR or Mass Balance approaches.
-
Pros: Eliminates "standard error" from your uncertainty budget.
-
Cons: High cost (
1000/mg); limited availability for specific intermediates.
Option B: Commercial "Research Grade" (Analytical Standard)
Best for: Early Process Development, TLC spotting.
-
Performance: Variable. Often labeled "≥95%" or "≥97%".
-
Data Support: Usually only 1H-NMR (identity) and HPLC area % (purity). Critical Flaw: HPLC area % does not account for inorganic salts, moisture, or residual solvents, often leading to a potency overestimation of 2–5%.
-
Pros: Low cost, readily available.
-
Cons: High risk of batch-to-batch variability.
Comparative Data: The "Potency Trap"
The table below simulates a comparison where a Research Grade standard (assigned 98.0% based on HPLC area) is cross-qualified against a CRM (99.2% absolute purity).
| Metric | ISO 17034 CRM | Research Grade (Commercial) | Impact on Analysis |
| Purity Assignment | 99.2% w/w (Mass Balance) | 98.0% (HPLC Area %) | Research grade ignores 1.5% water/solvents. |
| Actual Potency | 99.2% | 96.5% (Real value) | +1.5% Bias in your results. |
| Water Content (KF) | 0.1% | 1.2% (Hygroscopic uptake) | Research grade drifts over time. |
| Residual Solvents | <500 ppm | 0.8% (DCM/EtOAc) | Interferes with OVI analysis. |
| Suitability | Validation / Release | R&D Only | Do not use Research Grade for GMP Release. |
Experimental Protocol: Self-Validating Qualification System
Do not blindly trust a vendor's CoA for secondary standards. As a Senior Scientist, you must establish a Secondary Reference Standard (SRS) program. This protocol qualifies a bulk commercial batch against a Primary Standard (or CRM) to create a working standard.
Workflow Diagram
Figure 2: Workflow for qualifying a secondary reference standard in-house.
Step-by-Step Methodology
Objective: Assign a precise potency (% w/w) to a candidate standard batch.
1. Structural Confirmation (Identity)
-
Technique: 1H-NMR (400 MHz, DMSO-d6).
-
Key Signal: Look for the aldehyde proton singlet at ~10.0 ppm and the methyl singlet at ~2.7 ppm. Ensure no splitting of the aldehyde peak, which suggests oxidation.
2. Chromatographic Purity (HPLC-UV)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: 280 nm (Thiazole max).
-
Acceptance: Main peak > 99.0% area.
3. Mass Balance Calculation (The "Gold Standard" Method)
Instead of assuming 100% purity, calculate the potency (
-
Water: Determine via Karl Fischer (Coulometric). Expect 0.1–0.5%.[3]
-
Solvents: Determine via GC-Headspace. Common: DCM, Ethyl Acetate.
-
Residue on Ignition (ROI): Determine sulfated ash.
4. Direct Comparison Assay
-
Prepare duplicate stock solutions of the Primary Standard (CRM) and the Candidate Secondary Standard .
-
Analyze
injections of each. -
Calculate the response factor (
). The Candidate Standard is deemed qualified if the calculated potency matches the Mass Balance value within ±1.0%.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1][4][5][6] Defines reporting thresholds for impurities. Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[6] (2015).[6][7][8] Establishes reference standard qualification requirements. Link
-
European Pharmacopoeia (Ph.[6][9] Eur.). General Text 5.12: Reference Standards.[6][9][10] Outlines the hierarchy of primary vs. secondary standards. Link
-
LGC Standards. Pharmaceutical Reference Standards: Dasatinib Impurities. (Accessed 2026).[4][5][6] Provides commercial specifications for thiazole intermediates. Link
-
Gombos, Z. et al. "Synthesis and impurity profiling of Dasatinib." Journal of Pharmaceutical and Biomedical Analysis, 174, 2019, 441-449. (Contextual grounding for the specific intermediate). Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijsr.net [ijsr.net]
- 4. 4-Methyl-thiazole-5-carbaldehyde-Information-Chemcia Scientific, LLC. [chemcia.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. pharmaffiliates.com [pharmaffiliates.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
